molecular formula C16H21NO2 B2358228 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide CAS No. 1705457-50-6

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide

Cat. No.: B2358228
CAS No.: 1705457-50-6
M. Wt: 259.349
InChI Key: BYSYWOOAAULKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide: is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxy group, and a phenyl group attached to an ethyl chain, which is further connected to a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diiodomethane and a zinc-copper couple.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using osmium tetroxide (OsO4) followed by sodium bisulfite (NaHSO3).

    Attachment of the phenyl group: This step can involve a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.

    Formation of the pent-4-enamide moiety: This can be achieved through an amide coupling reaction, using pent-4-enoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide can undergo oxidation to form a ketone or aldehyde, using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the amide group to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: HNO3 for nitration, Br2 for bromination, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: In biological research, this compound can be used to study the effects of cyclopropyl and phenyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The cyclopropyl group may influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-(2-hydroxy-2-phenylethyl)pent-4-enamide: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    N-(2-cyclopropyl-2-hydroxyethyl)pent-4-enamide: Lacks the phenyl group, which may affect its ability to participate in π-π interactions.

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butanamide: Has a different chain length, which can influence its physical and chemical properties.

Uniqueness: N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide is unique due to the presence of all three functional groups (cyclopropyl, hydroxy, and phenyl) in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-9-15(18)17-12-16(19,14-10-11-14)13-7-5-4-6-8-13/h2,4-8,14,19H,1,3,9-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSYWOOAAULKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.